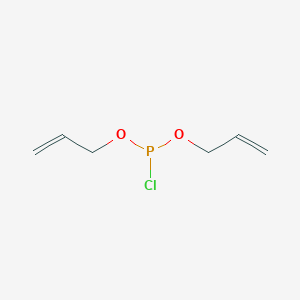
zinc;1,3-dimethylbenzene-5-ide;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,3-dimethylbenzene-5-ide;iodide typically involves the reaction of zinc with 1,3-dimethylbenzene in the presence of an iodide source. One common method is to react zinc dust with 1,3-dimethylbenzene and iodine under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Zinc;1,3-dimethylbenzene-5-ide;iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under appropriate conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc compounds with different functional groups.
Scientific Research Applications
Zinc;1,3-dimethylbenzene-5-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving zinc’s role in biological systems, including enzyme function and cellular processes.
Medicine: Research into its potential therapeutic applications, such as antimicrobial properties or as a precursor for drug development, is ongoing.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and properties.
Mechanism of Action
The mechanism by which zinc;1,3-dimethylbenzene-5-ide;iodide exerts its effects involves the interaction of the zinc center with various molecular targets. Zinc can act as a Lewis acid, facilitating reactions by stabilizing negative charges or activating substrates. The 1,3-dimethylbenzene moiety can participate in aromatic substitution reactions, while the iodide ion can act as a leaving group in nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Zinc;1,2-dimethylbenzene-5-ide;iodide
- Zinc;1,4-dimethylbenzene-5-ide;iodide
- Zinc;1,3-dimethylbenzene-5-ide;bromide
Uniqueness
Zinc;1,3-dimethylbenzene-5-ide;iodide is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its 1,2- and 1,4-dimethylbenzene counterparts.
Properties
Molecular Formula |
C8H9IZn |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
zinc;1,3-dimethylbenzene-5-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BSYFSJQVIZBAMI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C[C-]=C1)C.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)


![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)

![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)


![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)



